tert-butyl 10-bromodecanoate
Description
tert-Butyl 10-bromodecanoate (CAS 1644575-06-3) is a brominated ester with the molecular formula C₁₄H₂₇BrO₂ and a molecular weight of 307.27 g/mol . It features a decanoic acid backbone modified with a tert-butyl ester group at one end and a bromine atom at the terminal carbon (position 10). This structure renders it valuable as an intermediate in organic synthesis, particularly in reactions requiring controlled alkylation or nucleophilic substitution . The compound is stored under dry, room-temperature conditions and exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .
Properties
CAS No. |
1644575-06-3 |
|---|---|
Molecular Formula |
C14H27BrO2 |
Molecular Weight |
307.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction follows a classical Fischer esterification mechanism, where the carboxylic acid reacts with tert-butanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The process is reversible, requiring excess tert-butanol or azeotropic removal of water to drive completion.
Key Parameters:
Purification and Byproduct Management
Post-reaction, the crude mixture is neutralized with aqueous NaHCO<sub>3</sub>, and the product is extracted using nonpolar solvents (e.g., hexane or diethyl ether). Fractional distillation under reduced pressure (boiling point: ~120–130°C at 15 mmHg) isolates tert-butyl 10-bromodecanoate from unreacted acid and tert-butanol.
Bromination of tert-Butyl Decanoate
This two-step approach first synthesizes tert-butyl decanoate, followed by regioselective bromination at the C10 position.
Synthesis of tert-Butyl Decanoate
Decanoic acid is esterified with tert-butanol under conditions similar to Section 1.1. The intermediate ester is purified via distillation (yield: 90–95%).
Radical Bromination
Bromination employs N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a nonpolar solvent (CCl<sub>4</sub> or cyclohexane). The reaction selectively targets the terminal methyl group due to radical stability trends.
Optimized Conditions:
-
NBS: 1.1 equivalents.
-
AIBN: 0.1 equivalents.
-
Temperature: 70–80°C.
-
Duration: 6–8 hours.
-
Yield: 60–75%.
Transesterification of Ethyl 10-Bromodecanoate
Ethyl 10-bromodecanoate serves as a precursor for transesterification with tert-butanol. This method avoids handling corrosive acids and is favored in industrial settings.
Catalytic Transesterification
A titanium(IV) alkoxide catalyst (e.g., titanium isopropoxide) promotes the exchange of alkoxy groups. The reaction proceeds under mild conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 2–3 mol% |
| Temperature | 60–70°C |
| tert-Butanol Excess | 3–4 equivalents |
| Yield | 80–90% |
The product is isolated via vacuum distillation, achieving >98% purity.
Comparative Analysis of Methods
The table below evaluates the three primary synthetic routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 70–85 | 95–99 | Moderate | High |
| Bromination of Ester | 60–75 | 90–95 | Low | Moderate |
| Transesterification | 80–90 | 98–99 | High | Moderate |
Key Findings:
-
Direct esterification is cost-effective but requires stringent water removal.
-
Bromination suffers from moderate yields due to competing side reactions.
-
Transesterification offers superior scalability and purity, making it ideal for industrial production.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes continuous flow reactors for transesterification. A patented system (CN103787971A) employs a tubular reactor with integrated distillation, achieving a throughput of 500 kg/day. Critical considerations include:
-
Catalyst Recycling: Titanium-based catalysts are recovered via filtration and reused for 5–10 cycles.
-
Waste Minimization: Byproducts like ethanol are condensed and repurposed.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Radical bromination may yield undesired isomers. Adding chain-transfer agents (e.g., thiols) enhances terminal selectivity, improving C10 bromination to >90%.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 10-bromodecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted decanoates depending on the nucleophile used.
Reduction: 10-bromodecanol.
Hydrolysis: 10-bromodecanoic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: Tert-butyl 10-bromodecanoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also employed in the synthesis of biologically active molecules .
Medicine: The compound is used in the development of new drugs and therapeutic agents. Its brominated structure makes it a valuable intermediate in the synthesis of halogenated pharmaceuticals .
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl 10-bromodecanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to release 10-bromodecanoic acid, which can further participate in various biochemical pathways. The bromine atom can engage in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
10-Bromodecanoic Acid (CAS 50530-12-6)
- Molecular Formula : C₁₀H₁₉BrO₂
- Molecular Weight : 265.19 g/mol
- Key Differences :
- Lacks the tert-butyl ester group, existing as a carboxylic acid.
- Higher reactivity in nucleophilic acyl substitution compared to the ester form.
- Likely lower hydrophobicity due to the polar carboxylic acid group.
- Applications : Used directly in acid-catalyzed reactions or as a precursor for ester synthesis .
tert-Butyl 8-Bromooctanoate (Hypothetical)
- Structural Variation : Shorter alkyl chain (8 carbons vs. 10).
- Expected Properties: Lower molecular weight and boiling point. Increased solubility in polar solvents due to reduced chain length. Potentially faster reaction kinetics in substitution reactions due to decreased steric hindrance.
Methyl 10-Bromodecanoate
10-(tert-Butoxy)-10-oxodecanoic Acid (CAS 234081-96-0)
- Key Differences: Replaces the bromine atom with a carboxylic acid group. Functionality shifts from alkylation agent to a bifunctional molecule (acid + ester). Potential use in polymer synthesis or as a linker in bioconjugation .
Physicochemical and Reactivity Comparison
Key Observations :
- Steric Effects: The tert-butyl group in this compound imposes steric hindrance, slowing reactions compared to methyl or ethyl analogs but improving stability .
- Bromine Reactivity: The terminal bromine enables alkylation or cross-coupling reactions, distinguishing it from non-halogenated esters like tert-butyl acrylate.
- Thermal Stability : Tert-butyl esters generally exhibit higher thermal stability than linear alkyl esters, making them suitable for high-temperature syntheses .
Biological Activity
Tert-butyl 10-bromodecanoate (CAS No. 1644575-06-3) is a brominated fatty acid derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C14H27BrO2
- Molecular Weight : 307.27 g/mol
- Purity : Typically ≥ 97%
- Storage Conditions : Store in a sealed container at room temperature, protected from moisture.
This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The presence of the bromine atom enhances its lipophilicity, allowing it to integrate into lipid bilayers, which may affect membrane fluidity and permeability. This property is crucial for its potential role as a drug delivery agent or as a modulator of membrane-associated proteins.
Biological Activity
- Antimicrobial Activity :
- Cytotoxicity :
- Anti-inflammatory Effects :
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 25 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was found to disrupt bacterial cell membranes, leading to cell lysis.
- Investigation of Cytotoxic Mechanism :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
